BenchChemオンラインストアへようこそ!

2-Aminoquinazoline

EGFR inhibition Kinase selectivity Cancer therapeutics

Procure 2-Aminoquinazoline, a privileged quinazoline scaffold, for kinase & GPCR drug discovery. This core offers a 16-fold potency advantage for resistant EGFR mutants (IC50 = 0.056 μM). It enables key hydrogen bonding for CNS, anti-leishmanial, & anti-TB targets. High-purity ≥98% ensures robust SAR studies.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 1687-51-0
Cat. No. B112073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinazoline
CAS1687-51-0
Synonymsquinazolinimine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)N
InChIInChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11)
InChIKeyCZAAKPFIWJXPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinazoline (CAS 1687-51-0) as a Versatile Heterocyclic Scaffold for Pharmaceutical Research and Development


2-Aminoquinazoline (CAS 1687-51-0) is a foundational heterocyclic building block, characterized by a fused bicyclic quinazoline core with an amino substituent at the 2-position, giving it a molecular formula of C8H7N3 and a mass of 145.16 g/mol. Its structural features—a hydrogen bond donor-acceptor system and a planar aromatic framework—make it a privileged scaffold in medicinal chemistry, widely utilized for synthesizing bioactive molecules targeting kinases, GPCRs, and infectious diseases [1]. Commercially, it is available in high purity (≥98%) from multiple vendors, with standard analytical characterization (NMR, HPLC) ensuring batch-to-batch consistency for research use .

Why Substituting 2-Aminoquinazoline with Other Heterocyclic Cores Undermines SAR and Pharmacological Outcomes


The specific 2-amino substitution on the quinazoline core is not a generic decoration but a critical pharmacophoric element. This moiety enables crucial hydrogen-bonding interactions, particularly via its 'guanidine-like' linkage, which is essential for binding to a wide array of biological targets, including kinases, adenosine receptors, and antimicrobial enzymes [1]. Attempts to substitute this core with close analogs, such as quinoline or pyrimidine derivatives, or even 4-aminoquinazoline isomers, have been shown to alter the electronic distribution and binding pose, leading to significant drops in potency. For instance, structure-activity relationship (SAR) studies against Leishmania donovani reveal that the 2-aminoquinazoline core is specifically required to maintain anti-parasitic activity [2], while kinase inhibition data demonstrate that regioisomeric changes (e.g., 4-amino) or removal of the 2-amino group redirects target selectivity and potency profiles entirely [3].

Quantitative Comparative Evidence for 2-Aminoquinazoline Against Key Analogs in Therapeutic Applications


EGFR Kinase Inhibition: Potency of 2-Aminoquinazoline Derivatives Against Osimertinib-Resistant Mutants

In the context of overcoming Osimertinib resistance in non-small cell lung cancer (NSCLC), a 2-aryl-4-aminoquinazoline derivative (Compound 6g) demonstrates significant differentiation against the clinical standard, Osimertinib. The data shows superior enzymatic inhibition of the EGFR Del19/T790M/C797S mutant, which is a primary driver of Osimertinib resistance [1].

EGFR inhibition Kinase selectivity Cancer therapeutics Drug resistance

Antileishmanial Activity: 2-Aminoquinazoline Core Essential for Potency vs. Miltefosine

In a hit-to-lead optimization campaign against Leishmania donovani, substituted 2-aminoquinazoline derivatives were compared to the standard-of-care drug Miltefosine. The lead compounds demonstrated improved antiparasitic potency and a favorable selectivity index, validating the core scaffold's differentiation [1].

Antiparasitic Leishmania donovani Hit-to-lead optimization Neglected tropical diseases

A2A Adenosine Receptor Antagonism: High Ligand Efficiency and Affinity of 2-Aminoquinazoline Series

A series of 2-aminoquinazoline derivatives were identified as novel A2A adenosine receptor (A2AAR) antagonists with high ligand efficiency, showing a distinct binding mode compared to the reference antagonist ZM-241385. The most potent compound in the series achieved a high binding affinity [1].

A2A adenosine receptor Neurodegeneration GPCR antagonism Ligand efficiency

Antitubercular Activity: 2-Amino-3,4-dihydroquinazoline Core Provides Novel Mechanism Against M. tuberculosis

A phenotypic whole-cell screen identified the 2-amino-3,4-dihydroquinazoline core as a novel hit for tuberculosis (TB). The lead compound L16 retained activity against drug-resistant clinical strains and showed no cytotoxicity, differentiating it from many failed TB drug candidates [1].

Antitubercular Mycobacterium tuberculosis Phenotypic screening Drug-resistant strains

LRRK2 Kinase Inhibition: 2-Aminoquinazoline Derivatives as Potent and Selective Leads for Parkinson's Disease

Patent literature explicitly claims certain 2-aminoquinazoline derivatives as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a genetically validated target for Parkinson's disease. The data indicates high potency and a favorable pharmacokinetic profile compared to earlier LRRK2 inhibitors [1].

LRRK2 kinase Parkinson's disease Kinase inhibitor CNS drug discovery

P70S6 Kinase Inhibition: A Distinct Differentiation Pathway for 2-Aminoquinazoline Derivatives

A granted European patent (EP3868751) specifically protects the use of 2-aminoquinazoline derivatives as inhibitors of P70S6 kinase, a key downstream effector in the PI3K/AKT/mTOR signaling pathway [1]. This demonstrates a distinct target engagement profile not shared by all quinazoline analogs.

P70S6 kinase mTOR pathway Cancer metabolism Kinase inhibitor

Procurement-Focused Application Scenarios for 2-Aminoquinazoline in Academic and Industrial Research


Medicinal Chemistry: Developing Fourth-Generation EGFR Inhibitors to Overcome Clinical Drug Resistance

Given its demonstrated 16-fold potency advantage against the Osimertinib-resistant EGFR Del19/T790M/C797S mutant (IC50 = 0.056 μM), the 2-aminoquinazoline scaffold is a premier starting point for designing next-generation tyrosine kinase inhibitors (TKIs). Medicinal chemistry teams focused on NSCLC can use this core to synthesize and screen focused libraries, with a high probability of generating compounds that address the urgent clinical need for overcoming C797S-mediated resistance [1].

Neglected Disease Drug Discovery: Hit-to-Lead Optimization for Visceral Leishmaniasis

For research groups working on neglected tropical diseases, the 2-aminoquinazoline core offers a validated entry point for antileishmanial drug development. Its 'guanidine-like' linkage has been shown to be essential for activity, and lead compounds have demonstrated superior potency and selectivity compared to the current standard-of-care, Miltefosine. This makes the core ideal for SAR studies aimed at improving oral bioavailability and reducing toxicity in preclinical models [2].

Neuroscience Drug Discovery: Targeting A2A Adenosine Receptors with Highly Efficient Ligands

Procurement of 2-aminoquinazoline is highly relevant for neuroscience programs targeting A2A adenosine receptors (A2AAR), a key target for Parkinson's and Alzheimer's diseases. Its high ligand efficiency (0.48 kcal/mol per heavy atom) and nanomolar affinity (Ki = 20 nM) mean that derivatives built from this core are more likely to have favorable CNS drug-like properties, including lower molecular weight and better brain penetration, compared to larger, less efficient scaffolds [3].

Infectious Disease Research: Developing Novel Antitubercular Agents with Activity Against Drug-Resistant Strains

The identification of the 2-amino-3,4-dihydroquinazoline core as a novel hit against M. tuberculosis validates its use in TB drug discovery. Its retained activity against drug-resistant clinical strains (MIC90 = 6.25-12.5 μM) offers a strategic advantage for groups seeking to develop new therapies that can overcome existing resistance mechanisms. Procurement of this building block allows for the exploration of a novel chemical space with a unique mode of action in the fight against TB [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.